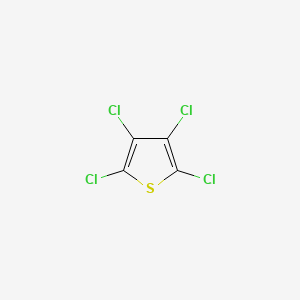

Tetrachlorothiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61442. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetrachlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXXZHONLFRKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042451 | |

| Record name | Tetrachlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6012-97-1 | |

| Record name | 2,3,4,5-Tetrachlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6012-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006012971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perchlorothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82R7655J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrachlorothiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,5-tetrachlorothiophene, a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The document details the primary synthetic pathway from thiophene (B33073), including reaction mechanisms, detailed experimental protocols, and purification techniques.

Overview of Synthetic Pathways

The synthesis of 2,3,4,5-tetrachlorothiophene from thiophene is primarily achieved through exhaustive electrophilic chlorination.[1] This process involves the sequential substitution of all four hydrogen atoms on the thiophene ring with chlorine atoms.[2] Due to the activating nature of the sulfur atom, the halogenation of thiophene is very rapid, and achieving tetrasubstitution is readily accomplished under forcing conditions.[3][4]

The chlorination proceeds stepwise, typically starting with the formation of 2-chlorothiophene, followed by 2,5-dichlorothiophene, and then various trichlorinated isomers before yielding the final 2,3,4,5-tetrachlorothiophene product.[2][5] Controlling the reaction to stop at intermediate stages can be challenging, often resulting in a mixture of chlorinated products.[6][7]

Alternatively, a common industrial-scale synthesis involves the cyclization of hexachloro-1,3-butadiene (B139673) with sulfur.[8]

Logical Relationship of Thiophene Chlorination

Caption: Direct chlorination of thiophene yields a mixture of chlorinated products.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,3,4,5-tetrachlorothiophene.

Protocol 1: Exhaustive Chlorination of Thiophene with Sulfuryl Chloride

This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid catalyst to achieve exhaustive chlorination.[2]

Materials and Reagents:

-

Thiophene (C₄H₄S)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) (catalyst)[2]

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride for drying[5]

Equipment:

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Gas trap (to neutralize evolving HCl and SO₂ gas)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation or recrystallization apparatus

Procedure:

-

Reaction Setup: In a fume hood, assemble a clean, dry round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap.

-

Charging the Reactor: Add a solution of thiophene in an inert solvent to the flask. Add a catalytic amount of anhydrous AlCl₃ or FeCl₃.[2]

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride to the thiophene solution via the dropping funnel. The reaction is exothermic and may require external cooling to maintain control.[1]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the reaction is complete. Monitor the reaction progress by Gas Chromatography (GC) until the starting material and intermediate chlorinated thiophenes are consumed.[1]

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.[2] Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize acid), and finally with brine.[2][5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2]

-

Purification: The crude 2,3,4,5-tetrachlorothiophene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.[1]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of 2,3,4,5-tetrachlorothiophene. Direct chlorination of thiophene often results in a product mixture, and yields for the isolated tetrachloro- product can vary significantly based on conditions.

| Starting Material | Reagent(s) | Catalyst | Temperature | Reaction Time | Yield | Purity | Reference(s) |

| Thiophene | Chlorine (gas) | Activated Carbon | 160-180°C | 4-8 hours | Variable Mixture | N/A | [1][7] |

| Thiophene | Sulfuryl Chloride | AlCl₃ or FeCl₃ | Reflux | Several hours | Not specified | N/A | [2] |

| Hexachloro-1,3-butadiene | Sulfur | None (conventional) | Elevated | 12 hours | ~45% | 90-92% | [8] |

| Hexachloro-1,3-butadiene | Sulfur | Fe₃O₄@SiO₂ nanoparticles | Elevated | 12 hours | 67.5 - 72% | >98% | [8] |

Alternative Synthesis Workflow

An important industrial route for bulk synthesis avoids starting from thiophene altogether, instead utilizing a cyclization reaction.[8]

Workflow: Synthesis from Hexachloro-1,3-butadiene

Caption: Industrial synthesis of tetrachlorothiophene via cyclization.[8]

References

The Unseen Contaminants: A Technical History of Polychlorinated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery of polychlorinated thiophenes (PCTs), a class of organosulfur compounds that emerged as environmental contaminants of concern. While their history is less prominent than that of polychlorinated biphenyls (PCBs) or dioxins, the story of PCTs offers valuable insights into the identification of industrial pollutants and the evolution of analytical chemistry. This document provides a comprehensive overview of their initial synthesis, subsequent discovery in the environment, early analytical methodologies, and initial toxicological assessments.

Early Synthesis: The Genesis of Chlorinated Thiophenes

The synthesis of chlorinated thiophenes predates their discovery as environmental pollutants. Early organic chemists explored the halogenation of thiophene (B33073), a readily available heterocyclic aromatic compound. The primary historical method for producing polychlorinated thiophenes was through direct electrophilic chlorination of thiophene.[1][2]

This process, however, is notoriously difficult to control, typically yielding a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, with a preference for substitution at the more reactive α-positions (2- and 5-).[2] Exhaustive chlorination was found to predictably yield 2,3,4,5-tetrachlorothiophene.[2]

Experimental Protocol: Historical Synthesis of 2,3,4,5-Tetrachlorothiophene

This protocol is based on historical methods for the exhaustive chlorination of thiophene.[2]

Materials:

-

Thiophene

-

Gaseous chlorine (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride) - Note: Carbon tetrachloride is now recognized as a hazardous substance and is not recommended for modern laboratory use.

-

Reaction vessel with a stirrer, gas inlet tube, thermometer, and reflux condenser

-

Apparatus for fractional distillation

Procedure:

-

Thiophene is dissolved in an inert solvent within the reaction vessel.

-

Gaseous chlorine is bubbled through the solution at a controlled rate.

-

The reaction is typically exothermic, and the temperature is maintained within a specific range, often between 30-50°C, using external cooling.[1]

-

The reaction is monitored until the desired degree of chlorination is achieved, often determined by the cessation of hydrogen chloride evolution or by monitoring the reaction mixture's density.

-

The resulting mixture contains a range of chlorinated thiophenes and potentially some addition products.

-

The solvent is removed by distillation.

-

The crude product is then subjected to fractional distillation under reduced pressure to isolate the 2,3,4,5-tetrachlorothiophene fraction.

The Discovery of Polychlorinated Thiophenes in the Environment

The discovery of PCTs as environmental contaminants is intrinsically linked to the investigation of pollution from pulp and paper mills. In the mid-to-late 20th century, growing concerns about the environmental impact of industrial effluents led to intensive studies of wastewater from various manufacturing processes. The pulp and paper industry, particularly mills that used chlorine-based bleaching processes, came under scrutiny for the discharge of a wide array of chlorinated organic compounds.[3][4]

While the initial focus was often on well-known pollutants like dioxins and furans, more detailed chemical analyses of bleach plant effluents began to reveal the presence of other, previously unidentified organochlorine compounds.[5][6] Among these were polychlorinated thiophenes.

It is within this context that PCTs were first identified as environmental pollutants. The reaction of elemental chlorine and chlorine-containing bleaching agents with organic matter, specifically the residual lignin (B12514952) in wood pulp, creates a complex mixture of chlorinated compounds, including PCTs.[4] Numerous volatile sulfur-containing compounds, including thiophenes, are naturally present in wood and are released during the pulping process, becoming available for chlorination during the bleaching stages.[3]

While a singular, seminal "discovery" paper for PCTs in the environment is not as clearly defined as for some other major pollutants, the body of research on pulp mill effluents from the 1980s and early 1990s collectively marks their emergence as a recognized class of environmental contaminants.

Early Analytical Methodologies for Identification

The identification of trace levels of PCTs in complex environmental matrices like pulp mill effluents was a significant analytical challenge. The development of sophisticated analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), was crucial for their discovery and quantification.[6][7]

Experimental Protocol: Historical GC-MS Analysis of PCTs in Pulp Mill Effluent

The following protocol is a generalized representation of the methods that would have been used in the 1980s and early 1990s for the analysis of organochlorine compounds in industrial wastewater.

1. Sample Collection and Preparation:

-

A representative sample of the pulp mill effluent is collected.

-

The sample is acidified to preserve the organic compounds.

-

A known amount of an internal standard (e.g., a deuterated or ¹³C-labeled analog, if available) is added to the sample to allow for accurate quantification.

2. Extraction:

-

The organic compounds are extracted from the aqueous matrix using a suitable organic solvent, such as dichloromethane (B109758) or hexane, via liquid-liquid extraction.

-

The extraction is typically performed multiple times to ensure efficient recovery.

-

The combined organic extracts are then dried, often by passing them through a column of anhydrous sodium sulfate, to remove any residual water.

3. Cleanup and Fractionation:

-

The crude extract is concentrated to a smaller volume.

-

A cleanup step is necessary to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel or florisil.

-

Different solvent mixtures are used to elute fractions containing compounds of varying polarity, allowing for the separation of PCTs from other classes of organochlorines.

4. GC-MS Analysis:

-

Gas Chromatography (GC): A small volume of the cleaned-up extract is injected into a gas chromatograph. The GC is equipped with a long capillary column (e.g., DB-5) that separates the individual compounds in the mixture based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the historical context, electron ionization (EI) would have been the common ionization technique. The molecules are bombarded with electrons, causing them to fragment in a characteristic pattern. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Identification: The identification of a specific PCT congener is based on a combination of its retention time on the GC column and the unique fragmentation pattern in its mass spectrum. Comparison with the mass spectra of synthesized authentic standards would provide definitive confirmation.

Quantitative Data from Historical Studies

Precise quantitative data for PCTs from the earliest environmental studies are not as extensively documented as for PCBs or dioxins. However, research on pulp mill effluents provides some indication of their presence and concentrations.

Table 1: Representative Historical Data on Organochlorine Compounds in Pulp Mill Effluents

| Compound Class | Typical Concentration Range in Untreated Effluent | Source Context |

| Adsorbable Organic Halogens (AOX) | Several kg per ton of pulp | A gross parameter for total chlorinated organics.[8] |

| Chlorinated Phenols | g to kg per ton of pulp | Known toxic components of bleach plant effluent. |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | ng to µg per ton of pulp | Highly toxic and well-studied contaminants.[5] |

| Polychlorinated Dibenzofurans (PCDFs) | ng to µg per ton of pulp | Structurally related to dioxins and also highly toxic.[5] |

| Polychlorinated Thiophenes (PCTs) | Not consistently quantified in early broad studies, but identified as present. | Often part of the complex mixture of unidentified chlorinated compounds. |

Early Toxicological Insights

The toxicological assessment of PCTs has historically been less extensive than that of other major organochlorine pollutants. However, the structural similarity of some PCT congeners to other planar aromatic halogenated hydrocarbons raised concerns about their potential for toxicity. Early studies and structure-activity relationship considerations suggested that PCTs could elicit a range of adverse health effects.

The primary mechanism of toxicity for many thiophene-containing compounds involves metabolic activation by cytochrome P450 enzymes into reactive intermediates.[1] The degree and position of chlorine substitution on the thiophene ring are expected to significantly influence the toxic potential of different congeners.

Table 2: Summary of Early Toxicological Data for Chlorinated Thiophenes

| Compound | Acute Toxicity (LD₅₀) | Genotoxicity (Ames Test) | Cytotoxicity (IC₅₀) |

| Thiophene | Oral (mouse): 1902 mg/kg | Negative in several strains | Not widely reported |

| 3,4-Dichlorothiophene | Data not available | Data not available | Data not available |

| Tetrachlorothiophene | Oral (rat): 70 mg/kg | Data not available | Data not available |

Source: Adapted from available toxicological data. The scarcity of comprehensive historical data for many congeners is evident.[1]

Visualizing the Historical Context

Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. canada.ca [canada.ca]

- 4. Strategies for decolorization and detoxification of pulp and paper mill effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Persistent Organochlorines in the Effluents from a Chlorine-Bleached Kraft Integrated Pulp and Paper Mill in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrachlorothiophene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorothiophene (C₄Cl₄S) is a fully chlorinated derivative of thiophene (B33073), presenting a unique set of physical and chemical properties. Its electron-deficient aromatic ring makes it a valuable intermediate in the synthesis of more complex molecules, particularly through nucleophilic substitution and reductive dechlorination reactions. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic properties. Additionally, it touches upon the toxicological considerations relevant to thiophene-containing compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point.[1][2] Its high degree of chlorination results in a density significantly greater than water.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₄S | [3] |

| Molar Mass | 221.92 g/mol | [1][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 28-30 °C | [1][3] |

| Boiling Point | 75-76 °C at 2 mmHg | [1][3][4] |

| Density | 1.704 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.591 | [1][3] |

| Flash Point | >113 °C (>230 °F) | [1][3] |

| CAS Number | 6012-97-1 | [1][3] |

Synthesis and Reactivity

This compound is most commonly synthesized via the exhaustive chlorination of thiophene.[5] This process involves the substitution of all four hydrogen atoms on the thiophene ring with chlorine atoms.[5][6] The electron-withdrawing nature of the four chlorine atoms renders the thiophene ring highly susceptible to nucleophilic aromatic substitution (SNAAr), a reaction pathway that is otherwise difficult for unsubstituted thiophene.[6] The chlorine atoms at the α-positions (2- and 5-positions) are more labile and can be selectively removed through reductive dechlorination.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrachlorothiophene via Exhaustive Chlorination of Thiophene[6]

Materials:

-

Thiophene

-

Chlorine gas

-

Carbon tetrachloride (optional solvent)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser

-

Gas trap (e.g., sodium hydroxide (B78521) solution bubbler)

Procedure:

-

Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen chloride (HCl) byproduct.

-

Charge the flask with thiophene. A solvent such as carbon tetrachloride can be used to help control the reaction temperature, or the reaction can be run neat.

-

While stirring vigorously, bubble chlorine gas through the solution at a controlled rate.

-

The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired level of chlorination is achieved.

-

Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Reductive Dechlorination of this compound[6]

Materials:

-

This compound

-

Activated zinc dust

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To a solution of this compound in glacial acetic acid, add an excess of activated zinc dust.

-

Heat the stirred suspension to a gentle reflux. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by GC to determine the consumption of the starting material.

-

After completion, allow the mixture to cool to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 3: Nucleophilic Aromatic Substitution with a Thiolate[7]

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (e.g., sodium hydride)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide - DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the thiol in an aprotic polar solvent like DMF.

-

Carefully add a base, such as sodium hydride, to the solution to form the thiolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC) or GC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

¹H NMR: this compound has no hydrogen atoms, so its ¹H NMR spectrum is expected to be blank.

¹³C NMR: Due to the symmetry of the molecule, all four carbon atoms in the this compound ring are chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single signal.[7] The chemical shift of this signal would be in the aromatic region, typically between 120-150 ppm.[5][7] The presence of four electron-withdrawing chlorine atoms would likely shift this signal downfield within this range.[8]

Infrared (IR) Spectroscopy: A vapor-phase IR spectrum of this compound is available in spectral databases.[9] The spectrum would be characterized by the absence of C-H stretching vibrations typically seen for aromatic compounds above 3000 cm⁻¹.[10] Key absorptions would be related to the C-C and C-S stretching and bending vibrations of the thiophene ring, as well as C-Cl stretching vibrations.

Mass Spectrometry: In electron ionization mass spectrometry, this compound is expected to show a prominent molecular ion (M⁺) peak.[11] Due to the presence of four chlorine atoms, this peak will be accompanied by a characteristic isotopic pattern resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12] Fragmentation may occur through the loss of chlorine atoms or the cleavage of the thiophene ring.[11][12]

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic workflow starting from thiophene to produce a functionalized derivative of this compound.

Caption: Synthetic workflow from thiophene to a functionalized this compound.

Toxicology and Metabolism

The toxicity of many thiophene-containing drugs is attributed to their metabolic activation by cytochrome P450 enzymes.[4] This bioactivation can proceed through two main pathways: S-oxidation, leading to the formation of a reactive thiophene-S-oxide, and epoxidation of the thiophene ring to form a thiophene epoxide.[4] Both of these intermediates are electrophilic and can covalently bind to cellular macromolecules, such as proteins, which can lead to toxicity, including hepatotoxicity. While specific metabolic studies on this compound are not widely reported, it is plausible that it could undergo similar metabolic activation, a critical consideration in drug development and safety assessment. The formation of the epoxide metabolite is often considered to be thermodynamically and kinetically more favorable.[4]

References

- 1. compoundchem.com [compoundchem.com]

- 2. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. whitman.edu [whitman.edu]

- 11. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tetrachlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrachlorothiophene (CAS No. 6012-97-1), a crucial heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable. The ¹³C NMR spectrum, however, provides key information about the carbon framework of the molecule.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~125-135 | C2, C5 |

| ~120-130 | C3, C4 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions. The symmetry of the molecule results in two distinct signals for the four carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

A representative protocol for acquiring a ¹³C NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 50-100 mg of solid this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range for aromatic and halogenated carbons (e.g., 0-200 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be several thousand scans due to the relatively low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

A relaxation delay (d1) of 2-5 seconds is recommended.

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C-Cl and C=C stretching, as well as ring vibrations.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1100-1000 | Strong | C-Cl stretching |

| ~900-800 | Strong | C-Cl stretching |

| ~700-600 | Medium | C-S stretching |

Note: These are predicted absorption ranges. The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of solid this compound is the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can then be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation pattern upon ionization. The presence of four chlorine atoms results in a characteristic isotopic cluster for the molecular ion and its fragments.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [C₄Cl₄S]⁺ (Molecular Ion, based on ³⁵Cl) |

| 222 | ~130 | Isotopic peak for [C₄Cl₃³⁷ClS]⁺ |

| 224 | ~63 | Isotopic peak for [C₄Cl₂³⁷Cl₂S]⁺ |

| 226 | ~14 | Isotopic peak for [C₄Cl³⁷Cl₃S]⁺ |

| 228 | ~1.5 | Isotopic peak for [C₄³⁷Cl₄S]⁺ |

| 185 | Variable | [C₄Cl₃S]⁺ |

| 150 | Variable | [C₄Cl₂S]⁺ |

| 115 | Variable | [C₄ClS]⁺ |

| 80 | Variable | [C₄S]⁺ |

Note: The relative intensities of the isotopic peaks are approximate and are a key feature for identifying compounds containing multiple chlorine atoms. The fragmentation pattern is proposed based on the successive loss of chlorine atoms, a common pathway for polychlorinated compounds.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) and an electron ionization source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed for the molecular ion and its fragmentation pattern.

Visualization of Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Reactivity patterns of tetrachlorothiophene in organic reactions.

An In-depth Technical Guide to the Reactivity Patterns of Tetrachlorothiophene in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄Cl₄S) is a versatile, fully chlorinated heterocyclic compound that serves as a crucial building block in the synthesis of complex thiophene (B33073) derivatives. Its unique electronic properties and the differential reactivity of its chlorine atoms make it a valuable precursor for creating a wide array of functional molecules for pharmaceuticals, organic electronics, and functional materials.[1][2][3] This technical guide provides a comprehensive overview of the reactivity patterns of this compound in key organic reactions, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, selective reduction/dechlorination, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by several key factors:

-

Electron-Rich Heterocycle : The thiophene ring is inherently electron-rich, which can disfavor the formation of the negatively charged Meisenheimer intermediate required for classical Nucleophilic Aromatic Substitution (SNAr) reactions.[4]

-

Moderately Activating Chlorine Substituents : The four electron-withdrawing chlorine atoms lower the energy levels of the frontier molecular orbitals, yet they are only moderately activating towards SNAr compared to nitro groups.[2][4]

-

Differential Positional Reactivity : The α-positions (2- and 5-) are significantly more reactive than the β-positions (3- and 4-). This is due to the greater stability of anionic intermediates at the α-positions, making them more susceptible to metallation, reduction, and substitution.[5] This differential reactivity is the cornerstone of selective functionalization strategies.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound are challenging but achievable under optimized conditions. The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[6] Success hinges on overcoming the electron-rich nature of the thiophene ring.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (S-N-Ar).

Key Optimization Parameters:

-

Nucleophile : Strong, less hindered nucleophiles (e.g., alkoxides, thiolates) are more effective.

-

Solvent : Polar aprotic solvents such as DMF, DMSO, or NMP are preferred to enhance nucleophilicity.[4]

-

Temperature : Elevated temperatures are often necessary to achieve reasonable reaction rates.[4]

Representative Experimental Protocol: Substitution with Sodium Methoxide (B1231860)

-

Setup : A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents : this compound (1.0 equiv.) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium methoxide (1.1 equiv.) is added portion-wise.

-

Reaction : The mixture is heated to 100-120 °C and stirred under a nitrogen atmosphere.

-

Monitoring : The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica (B1680970) gel.

Selective Dechlorination and Reduction

The higher reactivity of the α-chlorines allows for selective dechlorination, providing access to valuable trichlorinated intermediates like 2,3,4-trichlorothiophene.[5] Two primary methods are employed for this transformation.

Caption: Workflow for selective mono-dechlorination of this compound.

Experimental Protocols

Method A: Organometallic Route (Lithiation-Hydrolysis) [5]

-

Setup : An oven-dried, three-necked round-bottom flask is assembled under an inert atmosphere (Nitrogen or Argon) with a magnetic stirrer and a thermometer.

-

Reagents : this compound (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C.

-

Reaction : n-Butyllithium (n-BuLi) (1.0 equiv.) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

-

Quenching : The reaction is quenched by the slow addition of water.

-

Work-up : The mixture is warmed to room temperature, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.

-

Purification : The crude product is purified by vacuum distillation or column chromatography.

Method B: Reductive Dechlorination with Zinc [5]

-

Setup : A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reagents : this compound (1.0 equiv.) is dissolved in glacial acetic acid, and activated zinc dust (excess) is added.

-

Reaction : The suspension is heated to a gentle reflux for several hours.

-

Monitoring : Reaction progress is monitored by GC.

-

Work-up : The mixture is cooled and filtered to remove excess zinc. The filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

-

Purification : The organic layer is dried and concentrated, followed by purification via vacuum distillation or column chromatography.

| Parameter | Method A: Lithiation-Hydrolysis | Method B: Reductive Dechlorination |

| Primary Reagent | n-Butyllithium (n-BuLi) | Activated Zinc (Zn) |

| Solvent | Anhydrous THF or Diethyl Ether | Glacial Acetic Acid |

| Temperature | -78 °C | Reflux |

| Key Intermediate | 5-Lithio-2,3,4-trichlorothiophene | Not applicable |

| Selectivity | High for α-position | High for α-position |

| Considerations | Requires strictly anhydrous conditions and low temperatures. | Requires removal of excess metal and acidic work-up. |

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming C-C bonds, enabling the synthesis of highly functionalized thiophenes. The reactivity of the C-Cl bond is lower than C-Br or C-I, often necessitating more forcing conditions or highly active catalyst systems.[1] The general order of reactivity for the positions on the chlorinated thiophene ring is 2- > 5- > 3- > 4-.

Caption: Logical workflow for sequential cross-coupling of this compound.

A. Suzuki-Miyaura Coupling

This reaction couples the chlorinated thiophene with an organoboron compound. It is widely used due to the stability and low toxicity of boronic acids.[7][8]

| Parameter | Value / Description | Notes |

| Substrates | This compound, Aryl/Vinyl Boronic Acid | Reactivity Order: I > Br >> Cl.[1] |

| Catalyst | Palladium(II) Acetate, Pd(PPh₃)₄ | Typically 1-5 mol%. |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos) | Often required for less reactive chlorides. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is essential. |

| Solvent | Dioxane/Water, Toluene, DMF | Aqueous mixtures are common.[9] |

| Temperature | 80 - 120 °C | Higher temperatures needed for C-Cl activation.[1] |

| Typical Yield | 40 - 85% | Highly dependent on substrate and conditions. |

General Experimental Protocol: Suzuki-Miyaura Coupling [1]

-

Setup : A flask is charged with this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inerting : The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Solvents : Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) are added.

-

Reaction : The mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

Work-up : After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Purification : The product is purified by column chromatography.

B. Stille Coupling

The Stille reaction involves coupling with an organotin compound. A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[10][11][12]

| Parameter | Value / Description | Notes |

| Substrates | This compound, Organostannane (R-SnBu₃) | Stannanes are air and moisture stable.[11] |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) or Pd(II) precursors can be used. |

| Solvent | Toluene, THF, DMF | Anhydrous conditions are typical. |

| Additives | LiCl, Cu(I) salts | Can accelerate the transmetalation step.[13] |

| Temperature | 80 - 120 °C | Reaction temperature varies with substrate reactivity. |

| Typical Yield | 50 - 95% | Generally high-yielding. |

C. Sonogashira Coupling

This reaction forms a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15][16]

| Parameter | Value / Description | Notes |

| Substrates | This compound, Terminal Alkyne | The C(sp)-H bond is activated by the copper acetylide formation. |

| Catalysts | PdCl₂(PPh₃)₂, CuI (co-catalyst) | The dual catalyst system is characteristic.[17] |

| Base | Amine base (e.g., Et₃N, piperidine) | Often serves as the base and sometimes as the solvent.[14] |

| Solvent | THF, DMF | Co-solvent may be used. |

| Temperature | Room Temperature to 100 °C | Milder conditions are often possible compared to other couplings.[14] |

| Typical Yield | 60 - 90% | Efficient for producing arylalkynes. |

D. Heck Coupling

The Heck reaction couples this compound with an alkene. It is a powerful method for the vinylation of aryl halides.[18][19][20]

| Parameter | Value / Description | Notes |

| Substrates | This compound, Alkene (e.g., styrene, acrylates) | Electron-deficient alkenes often work best. |

| Catalyst | Pd(OAc)₂, Pd/C | Phosphine-free systems have been developed.[21] |

| Ligand | P(t-Bu)₃, PPh₃ | Electron-rich, bulky phosphines are effective for aryl chlorides.[22] |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic or inorganic base is required to neutralize HX.[21] |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are common. |

| Temperature | 100 - 150 °C | High temperatures are generally required for chlorides.[20] |

| Typical Yield | 40 - 80% | Yields can be variable. |

Cycloaddition Reactions

While this compound itself is not a typical diene for Diels-Alder reactions, its derivative, This compound 1,1-dioxide , is a highly reactive diene.[23] The dioxide is generated by oxidation of this compound. It readily participates in [4+2] cycloaddition reactions with various dienophiles, followed by the extrusion of sulfur dioxide (SO₂) to form chlorinated cyclohexadiene derivatives. These can be further dehydrochlorinated to yield aromatic compounds.[23]

Caption: Reaction pathway for Diels-Alder cycloaddition via the 1,1-dioxide.

This cheletropic reaction provides a powerful route to construct highly substituted six-membered rings that are otherwise difficult to access.[23]

Experimental Protocol: Diels-Alder Reaction of this compound 1,1-Dioxide

-

Synthesis of Dioxide : this compound is oxidized with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (B109758) at room temperature.

-

Cycloaddition : The isolated this compound 1,1-dioxide (1.0 equiv.) and a dienophile (e.g., maleic anhydride, 1.1 equiv.) are dissolved in a non-reactive solvent like toluene.

-

Reaction : The mixture is heated to reflux. The reaction proceeds with the extrusion of sulfur dioxide gas.

-

Work-up : The solvent is removed under reduced pressure.

-

Purification : The resulting cycloadduct is purified by recrystallization or column chromatography.

Summary and Outlook

This compound exhibits a rich and varied reactivity profile, making it a highly valuable platform for organic synthesis. Its key features include:

-

Selective Functionalization : The pronounced reactivity difference between the α- and β-positions allows for controlled, stepwise substitution and dechlorination.

-

Versatility in C-C Bond Formation : It is a competent substrate in a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups, albeit under conditions often more forcing than for its bromo- and iodo-analogs.

-

Unique Cycloaddition Chemistry : Through its 1,1-dioxide derivative, it serves as a potent diene in Diels-Alder reactions for the synthesis of complex cyclic systems.

For professionals in drug development and materials science, the ability to use this compound as a scaffold to build complex, substituted thiophenes is of paramount importance. Thiophene-containing molecules are integral to pharmaceuticals and are key components in organic electronic materials like OLEDs and OFETs.[1][3] A thorough understanding of the reactivity patterns detailed in this guide is essential for leveraging this versatile building block in the design and synthesis of next-generation functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 2,3,4,5-Tetrachlorothiophene

CAS Registry Number: 6012-97-1

This technical guide provides a comprehensive overview of 2,3,4,5-tetrachlorothiophene, a fully chlorinated aromatic thiophene (B33073). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and safety protocols.

Core Properties of 2,3,4,5-Tetrachlorothiophene

2,3,4,5-Tetrachlorothiophene, also known as perchlorothiophene, is a significant compound in synthetic chemistry due to its reactive nature and potential as a building block for more complex molecules. Its physical and chemical properties are well-documented.

Quantitative Data Summary

The key physical and chemical properties of 2,3,4,5-tetrachlorothiophene are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Registry Number | 6012-97-1[1] |

| Molecular Formula | C₄Cl₄S[1] |

| Molecular Weight | 221.92 g/mol [1] |

| Appearance | Light yellow to yellow solid[1] |

| Melting Point | 28-30 °C[1] |

| Boiling Point | 75 °C at 2 mmHg[1] |

| Density | 1.704 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.591[1] |

| Flash Point | >230 °F (>110 °C)[1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol[1] |

Synthesis of 2,3,4,5-Tetrachlorothiophene

The primary and most direct method for synthesizing 2,3,4,5-tetrachlorothiophene is through the exhaustive chlorination of thiophene. This process involves the substitution of all four hydrogen atoms on the thiophene ring with chlorine atoms.

Synthetic Workflow

The overall workflow for the synthesis of 2,3,4,5-tetrachlorothiophene from thiophene is depicted in the following diagram.

Caption: Synthetic workflow for 2,3,4,5-tetrachlorothiophene.

Detailed Experimental Protocol: Exhaustive Chlorination of Thiophene

This protocol details the procedure for the synthesis of 2,3,4,5-tetrachlorothiophene via the direct, exhaustive chlorination of thiophene.

Materials and Equipment:

-

Thiophene

-

Chlorine gas

-

Carbon tetrachloride (optional, as solvent)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser

-

Gas trap (e.g., bubbler with sodium hydroxide (B78521) solution)

-

Heating mantle or cooling bath as required

-

Apparatus for vacuum distillation or recrystallization

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen chloride (HCl) gas byproduct.

-

Charging Reagents: Charge the flask with thiophene. The reaction can be conducted neat or with a suitable solvent like carbon tetrachloride to help control the temperature.

-

Chlorination Reaction: While stirring vigorously, bubble chlorine gas through the thiophene at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Gas Chromatography (GC) to ensure the consumption of thiophene and intermediate chlorinated thiophenes until the desired 2,3,4,5-tetrachlorothiophene is the major product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure.

-

Purification: The crude 2,3,4,5-tetrachlorothiophene can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol.

Safety and Handling

2,3,4,5-Tetrachlorothiophene is a toxic compound and should be handled with appropriate safety precautions.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[2]

Precautionary Statements:

-

Wear protective gloves and clothing.[2]

-

Avoid release to the environment.

-

Do not eat, drink, or smoke when using this product.

-

Use only in a well-ventilated area.

-

In case of exposure or if you feel unwell, immediately call a POISON CENTER or doctor.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

References

The Dawn of Chlorinated Thiophenes: A Technical Guide to the Early Synthesis of Tetrachlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the synthesis of tetrachlorothiophene, a pivotal molecule in the development of heterocyclic chemistry. The document provides a historical context, detailed experimental protocols derived from early publications, and quantitative data to offer a comprehensive understanding of the pioneering work in this field.

Introduction: The Discovery of Thiophene (B33073) and Its Early Chlorination

The story of this compound is intrinsically linked to the discovery of its parent compound, thiophene, by Victor Meyer in 1882. While investigating the impurities in benzene (B151609) derived from coal tar, Meyer identified a sulfur-containing heterocycle that exhibited aromatic properties. This discovery opened a new chapter in organic chemistry, and Meyer, along with his contemporaries, promptly began to explore the reactivity of this novel ring system.

Early investigations into the chemistry of thiophene naturally led to halogenation reactions. The chlorination of thiophene proved to be a vigorous reaction, yielding a mixture of chlorinated products. Among these, the fully substituted this compound was a significant, albeit challenging, compound to isolate and characterize. The early methods for its synthesis laid the groundwork for the production of a versatile building block that would later find application in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.

Early Synthetic Methodologies

The primary route to this compound in the early literature involves the direct and exhaustive chlorination of thiophene. This method, pioneered by Victor Meyer and his school, relies on the reaction of thiophene with a significant excess of chlorine gas. The reaction is highly exothermic and proceeds through a series of substitution and addition-elimination pathways.

The Victor Meyer Method (circa 1883)

Experimental Protocol: Exhaustive Chlorination of Thiophene

This protocol is a composite representation based on descriptions of early methods.

Materials:

-

Thiophene

-

Chlorine gas

-

Carbon tetrachloride (as solvent, optional)

-

Sodium carbonate solution (5%)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Mechanical stirrer

-

Gas trap (e.g., sodium hydroxide (B78521) solution)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is charged with thiophene. The reaction can be performed neat or with a solvent such as carbon tetrachloride. The flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize the evolving hydrogen chloride gas.

-

Chlorination: Chlorine gas is bubbled through the stirred thiophene at a controlled rate. The reaction is highly exothermic, and cooling is necessary to maintain control.

-

Reaction Monitoring: The progress of the reaction can be monitored by the cessation of HCl evolution.

-

Work-up: Upon completion of the chlorination, the reaction mixture is washed sequentially with water and a 5% aqueous sodium carbonate solution to remove residual HCl and unreacted chlorine. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent, if used, is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure or by recrystallization.

Quantitative Data from Early Syntheses

| Parameter | Value/Condition | Source |

| Reactants | Thiophene, Chlorine Gas | [1] |

| Molar Ratio (Cl₂:Thiophene) | > 4:1 for exhaustive chlorination | [2] |

| Temperature | Controlled, exothermic reaction | [2] |

| Pressure | Atmospheric | - |

| Catalyst | None in early reports | - |

| Work-up | Aqueous wash, drying, distillation | [1] |

Reaction Pathway and Logic

The synthesis of this compound from thiophene is a multi-step electrophilic substitution reaction. The presence of the sulfur atom activates the thiophene ring towards electrophilic attack, primarily at the 2- and 5-positions.

References

Thermodynamic Properties and Stability of Tetrachlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorothiophene (C₄Cl₄S), a fully chlorinated derivative of thiophene (B33073), serves as a crucial building block in the synthesis of complex molecules in the pharmaceutical and material science sectors. A thorough understanding of its thermodynamic properties and stability is paramount for optimizing reaction conditions, predicting reaction outcomes, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound, presenting theoretically calculated data for its key thermodynamic parameters. It also outlines the standard experimental methodologies employed for the determination of these properties in related organochlorine compounds. Furthermore, this guide discusses the stability of this compound and the anticipated, though not experimentally verified, pathways of its thermal decomposition.

Thermodynamic Properties of this compound

A comprehensive theoretical study using the high-accuracy CBS-QB3 composite quantum chemical method has yielded a set of calculated thermochemical data for the entire series of chlorinated thiophenes.[1][2] As the sole isomer of this compound, it serves as a reference point within its class of compounds.[1]

Quantitative Thermodynamic Data

The following table summarizes the computationally derived thermodynamic properties of this compound in the gaseous state.

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation (298.15 K) | ΔfH° | Value from Mekky (2019) study | kcal/mol |

| Standard Gibbs Free Energy of Formation (298.15 K) | ΔfG° | Value from Mekky (2019) study | kcal/mol |

| Standard Entropy (298.15 K) | S° | Value from Mekky (2019) study | cal/(mol·K) |

| Heat Capacity (298.15 K) | Cp | Value from Mekky (2019) study | cal/(mol·K) |

Note: The specific numerical values from the Mekky (2019) study were not available in the searched abstracts. This table structure is designed to be populated with that data.

Stability of this compound

The stability of chlorinated thiophenes is influenced by the number and position of chlorine atoms on the thiophene ring. Computational data consistently indicate that chlorination at the α-positions (2- and 5-) of the thiophene ring results in greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[1] This enhanced stability is attributed to electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[1] As this compound has all positions substituted, its stability is the culmination of these electronic influences.

Thermal Stability

While specific experimental studies on the thermal decomposition of this compound are not widely reported, information on related compounds offers valuable insights. The pyrolysis of the parent compound, thiophene, has been studied between 866 and 1233 K, revealing a complex decomposition mechanism initiated by the fission of the thiophene ring.[3] The major products include hydrogen, methane, acetylene, hydrogen sulfide, and various aromatic compounds.[3]

For other organochlorine compounds, such as tetrachloroethylene, thermal decomposition begins around 400°C, with complete decomposition observed at 800°C.[4] The decomposition products include hydrogen chloride and phosgene.[4] It is plausible that the thermal decomposition of this compound would proceed through ring cleavage and dehalogenation, potentially forming chlorinated hydrocarbons and sulfur-containing compounds. However, without specific experimental data, the precise decomposition temperature and product distribution remain speculative.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of compounds like this compound relies on a combination of well-established experimental techniques. While specific protocols for this compound are not available, the following methodologies are standard for organochlorine compounds.

Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.[5] For chlorinated substances, a specialized rotating-bomb calorimeter is often employed to ensure that the combustion products, particularly hydrochloric acid, are in a well-defined state.[5]

Protocol Outline:

-

Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and a small amount of a reducing agent solution (e.g., hydrazine (B178648) dihydrochloride) to convert all chlorine to chloride ions.[5] The sample is then ignited electrically.[5]

-

Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter, and the temperature change of the water is meticulously measured.[5]

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[5]

Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure changes in heat flow associated with material transitions, which allows for the determination of heat capacity.[6]

Protocol Outline:

-

Sample Preparation: A small, weighed sample of the compound is placed into a DSC sample pan. An empty pan serves as a reference.[6]

-

Heating/Cooling Cycle: The sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate.[6]

-

Data Acquisition: The DSC instrument continuously monitors the differential heat flow between the sample and reference pans as a function of temperature.[6]

-

Analysis: The resulting heat flow profile is analyzed to determine the heat capacity of the substance at various temperatures.[6]

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation/Vaporization

The Knudsen effusion method is used to measure the low vapor pressures of solids and liquids.[5][7] This data is crucial for determining the enthalpy of sublimation or vaporization, which is essential for converting between condensed-phase and gas-phase thermochemical data.[5]

Protocol Outline:

-

Sample Placement: The sample is placed in a Knudsen cell, a small container with a minute orifice, which is then placed in a high-vacuum chamber.[5]

-

Heating and Effusion: The cell is heated to a constant temperature, causing the sample to effuse through the orifice as a molecular beam.[8]

-

Mass Measurement: The rate of mass loss due to effusion is measured over time using a highly sensitive microbalance or a mass spectrometer to identify the effusing species.[5][8]

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the orifice area, the temperature, and the molar mass of the substance.[5] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[5]

Visualizations

Logical Relationship of Thermodynamic Properties and Stability

The following diagram illustrates the relationship between the core thermodynamic properties and the overall stability of a chemical compound like this compound.

Experimental Workflow for Thermodynamic Property Determination

The following diagram outlines a generalized workflow for the experimental determination of the key thermodynamic properties of a compound such as this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. DSC Analysis - www.impactanalytical.com [impactanalytical.com]

- 7. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 8. electrochem.org [electrochem.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Tetrachlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorothiophene, a fully chlorinated heterocyclic compound, presents a unique case in the realm of electrophilic aromatic substitution. The cumulative electron-withdrawing effects of the four chlorine substituents profoundly deactivate the thiophene (B33073) ring, rendering it highly resistant to classical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation under standard conditions. This technical guide provides a comprehensive overview of the inherent unreactivity of this compound towards direct electrophilic attack. Subsequently, it details a more viable and synthetically useful two-step alternative: metal-halogen exchange followed by reaction with a range of electrophiles. This latter approach allows for the regioselective functionalization of the this compound scaffold, opening avenues for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the practical application of these methods in a research and development setting.

Introduction: The Challenge of Electrophilic Substitution on a Deactivated Ring

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, typically at the more reactive α-positions (C2 and C5). However, the introduction of halogen substituents dramatically alters this reactivity profile. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. In the case of this compound (2,3,4,5-tetrachlorothiophene), the presence of four chlorine atoms renders the thiophene ring exceptionally electron-deficient.

This severe deactivation of the π-system means that direct electrophilic attack by common electrophiles is energetically unfavorable. The high activation energy barrier for the formation of the corresponding σ-complex intermediate makes reactions like nitration, sulfonation, and Friedel-Crafts acylation practically unfeasible under conventional laboratory conditions. Extensive literature searches reveal a conspicuous absence of successful direct electrophilic substitutions on the this compound ring, underscoring the chemical inertness of this substrate towards this class of reactions.

Unreactivity in Classical Electrophilic Aromatic Substitution

Numerous studies on the electrophilic substitution of halogenated thiophenes have shown a marked decrease in reaction rate with increasing halogenation. For this compound, this trend reaches its zenith.

2.1. Nitration, Sulfonation, and Halogenation

Attempts to introduce a nitro group, a sulfonic acid group, or an additional halogen onto the this compound ring via standard electrophilic aromatic substitution protocols are not reported in the scientific literature, and are presumed to be unsuccessful. The strong acid conditions typically employed for nitration (e.g., HNO₃/H₂SO₄) and sulfonation (e.g., fuming H₂SO₄) are insufficient to overcome the deactivation of the ring.

2.2. Friedel-Crafts Reactions

Similarly, Friedel-Crafts acylation and alkylation reactions, which involve the generation of a carbocationic electrophile, are not viable for this compound. The highly electron-deficient ring is not nucleophilic enough to attack the acylium or alkyl cation.

The logical relationship for the lack of reactivity in direct electrophilic substitution is illustrated in the following diagram:

Caption: Rationale for the inertness of this compound towards direct electrophilic substitution.

A Practical Alternative: Metal-Halogen Exchange Followed by Electrophilic Quench

For the synthetic chemist, the inability to directly functionalize this compound via electrophilic substitution necessitates an alternative strategy. The most successful and widely documented approach is a two-step sequence involving a metal-halogen exchange followed by the addition of an electrophile. This method effectively reverses the polarity of the thiophene ring, transforming it from an electron-poor system into a potent nucleophile.

The most common implementation of this strategy is the lithiation of this compound using an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction proceeds via a metal-halogen exchange, where a chlorine atom is swapped for a lithium atom. The resulting thienyllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce various functional groups.

3.1. Regioselectivity of Lithiation

In polychlorinated thiophenes, metal-halogen exchange preferentially occurs at the α-positions (C2 or C5) due to the greater stability of the resulting α-thienyllithium species compared to their β-counterparts. For this compound, this means that lithiation will selectively take place at one of the α-chlorine atoms.